2'-O-Methyl-1-methyladenosine

描述

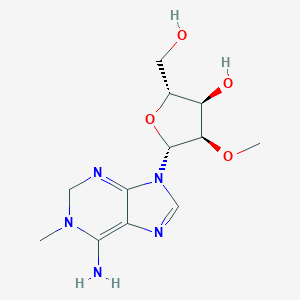

2’-O-Methyl-1-methyladenosine is a modified nucleoside derived from adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methoxy group, and an additional methyl group is attached to the nitrogen at position 1 of the adenine base. This compound is commonly found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in stabilizing RNA structures and influencing their biological functions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-1-methyladenosine typically involves the methylation of adenosine. One effective method is to treat adenosine with methyl iodide (CH3I) in an anhydrous alkaline medium at 0°C for 4 hours. This reaction predominantly yields monomethylated adenosine at the 2’-O position, with minor products being dimethylated adenosine . The monomethylated adenosine is then isolated using silica gel column chromatography, followed by crystallization in ethanol to separate the pure 2’-O-methylated isomer .

Industrial Production Methods

Industrial production of 2’-O-Methyl-1-methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

2’-O-Methyl-1-methyladenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the adenine base or the ribose sugar.

Substitution: The methoxy group at the 2’ position can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide (NaOCH3) or other alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nucleoside derivatives, while substitution reactions can produce a range of functionalized nucleosides .

科学研究应用

2’-O-Methyl-1-methyladenosine has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of modified nucleotides and nucleosides, which are essential for studying RNA structure and function

Biology: This compound is crucial for investigating RNA modifications and their roles in gene expression, RNA stability, and protein synthesis

作用机制

2’-O-Methyl-1-methyladenosine exerts its effects by stabilizing RNA structures and influencing their biological activities. The methoxy group at the 2’ position enhances the stability of RNA by preventing hydrolysis and promoting the formation of stable secondary structures. This modification also affects RNA-protein interactions, thereby modulating processes such as RNA splicing, translation, and degradation .

相似化合物的比较

Similar Compounds

2’-O-Methyladenosine: Similar to 2’-O-Methyl-1-methyladenosine but lacks the additional methyl group at the nitrogen position.

N6-Methyladenosine: Another modified nucleoside with a methyl group at the nitrogen position 6 of the adenine base.

1-Methyladenosine: Contains a methyl group at the nitrogen position 1 of the adenine base but lacks the 2’-O-methyl modification

Uniqueness

2’-O-Methyl-1-methyladenosine is unique due to the presence of both the 2’-O-methyl and 1-methyl modifications. This dual modification enhances the stability and functionality of RNA molecules, making it a valuable tool for studying RNA biology and developing RNA-based therapeutics .

生物活性

2'-O-Methyl-1-methyladenosine (m^1A) is a modified nucleoside derived from adenosine, characterized by the substitution of the hydroxyl group at the 2' position of the ribose sugar with a methoxy group and an additional methyl group at the nitrogen position 1 of the adenine base. This compound is prevalent in various RNA molecules, particularly in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a significant role in stabilizing RNA structures and modulating their biological functions.

The structural modifications of this compound contribute to its unique biochemical properties. The methoxy group enhances RNA stability by preventing hydrolysis, while the methyl group influences RNA-protein interactions.

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₅N₅O₃ |

| Molecular Weight | 253.26 g/mol |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under physiological conditions |

This compound stabilizes RNA structures by enhancing their resistance to enzymatic degradation. This modification also affects various biological processes, including:

- RNA Splicing: Modulates spliceosome assembly and function.

- Translation: Influences ribosome binding and translation efficiency.

- RNA Stability: Protects against exonuclease activity, prolonging RNA half-life.

Biological Functions

The biological activity of this compound can be summarized as follows:

- Regulation of Gene Expression: It plays a role in controlling gene expression through its impact on mRNA stability and translation.

- Antiviral Activity: Studies have shown that this modification can hinder the replication of certain viruses, such as HIV-1, by impairing reverse transcription processes .

- Immune Response Modulation: The presence of this modification can help viral RNAs evade detection by innate immune sensors, thereby limiting interferon production .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

-

HIV-1 Genome Methylation:

- Research demonstrated that 2'-O-methylation on the HIV-1 genome limits immune sensing and interferon production, allowing for more efficient viral replication .

- Endogenous reverse transcription showed that methylated HIV-1 particles were less efficiently reverse transcribed compared to hypomethylated counterparts, indicating a complex role in viral life cycles .

-

Stress Response in Noncoding RNAs:

- In human cell lines exposed to hypoxic stress, alterations in Nm patterns were observed, suggesting that environmental factors can influence RNA modifications .

- A study found increased levels of 2'-O-methylation in transcripts related to viral infection in mouse macrophages infected with vesicular stomatitis virus .

-

Role in tRNA Functionality:

- The presence of this compound has been linked to enhanced tRNA stability and functionality, crucial for protein synthesis under various cellular conditions.

Future Directions

The exploration of this compound presents numerous avenues for future research:

- Investigating its potential therapeutic applications in antiviral drug development.

- Understanding its role in other diseases associated with dysregulated RNA modifications.

- Exploring its impact on cellular metabolism and signaling pathways.

属性

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-16-4-15-11-7(10(16)13)14-5-17(11)12-9(20-2)8(19)6(3-18)21-12/h5-6,8-9,12-13,15,18-19H,3-4H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZGKVIDNBLRBI-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238411 | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91101-00-7 | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091101007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methyl-1-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。